An In-depth Technical Guide to (E)-7-Dodecenal: Chemical and Physical Properties
An In-depth Technical Guide to (E)-7-Dodecenal: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-7-Dodecenal is an unsaturated aldehyde with a twelve-carbon chain. While its biological significance is not as extensively documented as its Z-isomer, which is a known insect pheromone, understanding its chemical and physical properties is crucial for researchers in various fields, including chemical synthesis, analytical chemistry, and chemical ecology. This technical guide provides a comprehensive overview of the known properties of (E)-7-Dodecenal, along with generalized experimental protocols relevant to its synthesis and purification, and a workflow for investigating its potential biological activity.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of (E)-7-Dodecenal. It is important to note that many of the available data points are based on computational models rather than direct experimental measurement.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | PubChem[1] |
| Molecular Weight | 182.30 g/mol | PubChem[1] |
| IUPAC Name | (E)-dodec-7-enal | PubChem[1] |
| CAS Number | 82944-76-1 | PubChem[1] |
| Boiling Point (Computed) | 526.78 K (253.63 °C) | Cheméo[2] |
| Melting Point (Computed) | Not Available | |
| Density (Computed for isomer (E)-2-dodecenal) | 0.849 g/mL at 25 °C | Sigma-Aldrich[3][4] |
| Water Solubility (Computed) | 0.0029 g/L | FooDB |
| logP (Octanol-Water Partition Coefficient) (Computed) | 3.882 | Cheméo[2] |
| Refractive Index (for similar long-chain aldehydes) | ~1.44-1.46 @ 20°C | The Good Scents Company[5] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for (E)-7-Dodecenal in the public domain, the following sections provide detailed, generalized methodologies for the synthesis and purification of long-chain unsaturated aldehydes. These protocols can be adapted by skilled researchers for the specific synthesis of (E)-7-Dodecenal.
Synthesis of a Long-Chain Unsaturated Aldehyde (General Protocol)
This protocol describes a general method for the synthesis of an α,β-unsaturated aldehyde via a Wittig-type reaction, a common and versatile method for forming carbon-carbon double bonds.
Materials:
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A suitable phosphonium salt (e.g., (formylmethyl)triphenylphosphonium chloride)
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A strong base (e.g., n-butyllithium or sodium hydride)
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An appropriate long-chain alkyl halide (e.g., 1-bromoheptane to form the C10 backbone for a dodecenal)
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
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Quenching agent (e.g., saturated aqueous ammonium chloride)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
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Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Slowly add the strong base (e.g., n-butyllithium in hexanes) to the suspension via the dropping funnel with vigorous stirring under a nitrogen atmosphere. The formation of the ylide is often indicated by a color change.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
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Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the long-chain alkyl halide in anhydrous THF and add it dropwise to the ylide solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude unsaturated aldehyde.
Purification of a Long-Chain Aldehyde by Column Chromatography
Materials:
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Crude unsaturated aldehyde
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Silica gel (for column chromatography)
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A suitable solvent system (eluent), determined by thin-layer chromatography (TLC) (e.g., a mixture of hexane and ethyl acetate)
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Chromatography column
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Sand
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Cotton or glass wool
Procedure:
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Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed.
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Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
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Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
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Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the purified unsaturated aldehyde.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (E)-7-Dodecenal.
Biological Activity Investigation Workflow
While the specific biological role of (E)-7-Dodecenal is not well-defined, its structural similarity to known insect pheromones suggests a potential role in chemical communication. The following workflow outlines the standard experimental approach for identifying and characterizing the biological activity of a putative insect pheromone.
Caption: Workflow for Pheromone Identification and Bioassay.
Conclusion
(E)-7-Dodecenal presents an interesting target for further chemical and biological investigation. While a comprehensive set of experimentally determined physical properties is still lacking, the computational data provides a solid foundation for future research. The generalized protocols for synthesis and purification offered in this guide can be adapted to produce this compound for further study. Moreover, the outlined workflow for biological activity screening provides a clear path for elucidating its potential role as a semiochemical. This technical guide serves as a valuable resource for researchers aiming to explore the properties and potential applications of (E)-7-Dodecenal.
References
- 1. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 2. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]
- 3. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refractive Index Information Catalog [thegoodscentscompany.com]
